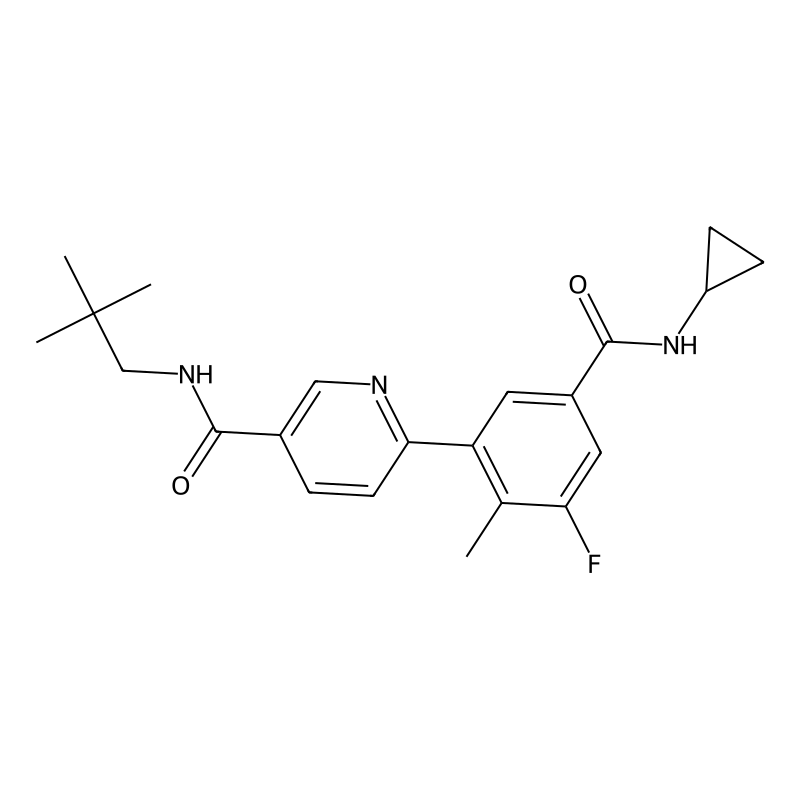

Losmapimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Losmapimod p38 MAPK inhibitor mechanism of action

Molecular Mechanism & Signaling Pathway

The p38 MAPK pathway is a crucial intracellular signaling cascade that cells use to respond to external stressors like inflammatory cytokines and oxidative stress [1]. Losmapimod acts by reversibly binding to the ATP-binding site of p38 α and p38 β, which blocks their kinase activity and prevents the phosphorylation and activation of downstream transcription factors [2] [3].

The following diagram illustrates this signaling pathway and where this compound intervenes:

This compound inhibits activated p38 α/β MAPK, preventing downstream gene expression.

Applications in Drug Development

This compound has been investigated for several conditions where p38 MAPK plays a key pathological role.

Chronic Obstructive Pulmonary Disease (COPD): p38 MAPK is hyperactive in the lungs of COPD patients, driving persistent inflammation [1] [4]. Although this compound reduced inflammatory markers in proof-of-concept studies, subsequent Phase II clinical trials failed to demonstrate significant improvements in exercise tolerance or lung function, leading to the termination of its development for COPD [5] [6] [7].

Cardiovascular Disease: In conditions like acute coronary syndrome, p38 MAPK contributes to vascular inflammation and adverse cardiac remodeling [8]. A large Phase III trial (LATITUDE-TIMI 60) found that this compound did not significantly reduce major adverse cardiovascular events compared to a placebo, despite lowering biomarkers of inflammation (hs-CRP) and wall stress (NT-proBNP) [7] [8].

Facioscapulohumeral Muscular Dystrophy (FSHD): This is the current focus of this compound's development. In FSHD, toxic DUX4 protein is inappropriately expressed in muscle cells, causing damage [9]. p38 α/β MAPK regulates DUX4 expression, and this compound was identified as a potent suppressor of DUX4 in preclinical models [7] [9]. Fulcrum Therapeutics is now developing the drug for this indication. A Phase II trial did not meet its primary endpoint of reducing DUX4-driven gene activity, but it showed promising signals in secondary endpoints like reducing muscle fat infiltration and improving functional outcomes [9]. An ongoing Phase III trial (REACH) is designed to confirm these efficacy signals [9].

Experimental & Clinical Data Summary

The journey of this compound illustrates the challenge of translating a clear biological mechanism into clinical success. The table below summarizes key quantitative findings from its major clinical trials.

| Indication | Trial Phase / Type | Key Efficacy Findings | Key Safety Findings |

|---|---|---|---|

| COPD [5] | Phase II, Randomized Controlled Trial (RCT) | No significant improvement in 6-min walk distance vs. placebo. No improvement in lung function. | Generally well-tolerated. Drug-related adverse events more common at higher doses (13% with 7.5mg & 15mg vs. 7% placebo). |

| Acute Coronary Syndrome [7] [8] | Phase III, RCT (LATITUDE-TIMI 60) | No significant reduction in Major Adverse Cardiovascular Events (MACE). Did reduce biomarkers hs-CRP and NT-proBNP. | No significant difference in serious adverse events vs. placebo. A small increase in liver enzymes (ALT) was noted. |

| FSHD [10] [9] | Phase II, RCT (ReDUX4) | Did not change DUX4 gene signature. Showed potential stabilization/improvement in muscle fat infiltration (MRI) and shoulder function. | Favorable safety and tolerability profile. No serious treatment-related adverse events or discontinuations. |

Key Insights for Researchers

The case of this compound offers critical lessons for drug development:

- The Translational Hurdle: this compound consistently demonstrates target engagement and modulation of relevant biomarkers (e.g., reducing inflammatory cytokines and DUX4-associated functional outcomes) [8] [9]. However, this has rarely translated into significant clinical benefits in large trials for common complex diseases, highlighting the gap between pathway inhibition and patient outcomes [5] [6] [8].

- Repurposing for Rare Diseases: The drug's current application in FSHD is a strategic shift. By targeting a specific genetic driver (DUX4) in a rare disease, the clinical value of the mechanism may be more readily demonstrable [7] [9].

- Endpoint Selection: The FSHD trials underscore the importance of endpoint selection. The failure of a DUX4 gene signature as a primary endpoint and the emergence of functional and MRI-based endpoints as more sensitive measures will inform future trial design in neurodegenerative and muscular disorders [9].

References

- 1. p38 MAPK signaling in chronic obstructive pulmonary disease ... [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Structure–Activity Relationship Study ... [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Efficacy and safety of the p38 MAPK inhibitor this compound ... [sciencedirect.com]

- 5. Efficacy and safety of the p38 MAPK inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Biological effects of p38 MAPK inhibitor this compound does ... [sciencedirect.com]

- 7. This compound [en.wikipedia.org]

- 8. Do p38 mitogen-activated protein kinase inhibitors have a ... [jtd.amegroups.org]

- 9. Lessons from final this compound trial data help future FSHD ... [musculardystrophynews.com]

- 10. An open-label pilot study of this compound to evaluate the ... [sciencedirect.com]

p38 alpha beta mitogen-activated protein kinase inhibition by losmapimod

Mechanism of Action and Signaling Pathways

Losmapimod acts as a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor by competitively binding to the ATP binding site of these kinases [1]. The p38 MAPK pathway is a central regulator of inflammation, activated by cellular stressors like cytokines, bacterial pathogens, and oxidative stress [2].

The diagram below illustrates the classical and atypical p38 MAPK activation pathways, highlighting this compound's specific target.

p38 MAPK signaling pathways and this compound inhibition. The atypical TAB1-p38α pathway is implicated in specific disease pathologies [3].

Pharmacological and Clinical Profile of this compound

This compound has been investigated in multiple clinical trials for various inflammatory conditions. The tables below summarize key quantitative data on its pharmacokinetics (PK), pharmacodynamics (PD), and clinical efficacy.

Table 1: Pharmacokinetics of this compound in Healthy Volunteers (Single Dose) [1]

| Parameter | 3 mg IV (15-min infusion) | 15 mg Oral | Notes |

|---|---|---|---|

| C~max~ (μg L⁻¹) | 59.4 | 45.9 | Peak plasma concentration |

| AUC~0–∞~ (μg h L⁻¹) | 171.1 | 528.0 | Total exposure |

| Absolute Oral Bioavailability | - | 0.62 (90% CI: 0.56, 0.68) | 62% |

Table 2: Pharmacodynamic and Clinical Efficacy Outcomes

| Condition (Trial) | Dose & Duration | Key Efficacy Findings | Biomarker Changes |

|---|---|---|---|

| COPD [4] | 2.5, 7.5, 15 mg twice daily for 12 weeks | No significant difference vs placebo in 6-min walk distance (primary endpoint) | Not reported in detail |

| COPD with Systemic Inflammation [5] | 7.5 mg twice daily for 16 weeks | No significant effect on arterial inflammation (TBR) or endothelial function (FMD) vs placebo | Plasma fibrinogen not significantly reduced |

| Acute Coronary Syndrome [1] | 3 mg IV + 15 mg oral (single dose) | Rapid exposure for potential loading dose | Max reduction in pHSP27: 44% (IV) & 55% (oral); 17% decrease in hsCRP (oral) |

| Facioscapulohumeral Muscular Dystrophy (FSHD) [6] | 15 mg twice daily for 48 weeks | No significant change in DUX4 gene expression (primary endpoint); improvements in some functional/structural outcomes | - |

Detailed Experimental Protocols

For researchers looking to replicate or design studies on p38 inhibition, here is a summary of key methodologies used in this compound research.

1. Enzymatic Assay for p38 Inhibition

- Purpose: To determine the inhibitory activity (IC₅₀) of a compound against p38α and other isoforms.

- Method: An AlphaScreen-based kinase activity assay is used [2].

- Procedure:

- Reaction Mix: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 100 μM Na₃VO₄, 2 mM DTT, 0.05% Tween 20, 100 pM p38 isoform, 1% DMSO, and 0.3 μg/mL ATF-2 fusion protein substrate.

- Incubation: The compound is incubated with the reaction mix for 2 hours at 25°C.

- Reaction Start: Add 250 μM ATP to initiate kinase activity. Incubate for 1 hour at 25°C.

- Reaction Stop & Detection: Stop with EDTA. Detect phosphorylation using an anti-phospho-ATF-2 antibody, AlphaScreen donor beads, and Protein A acceptor beads. Measure luminescence.

- Analysis: IC₅₀ values are calculated from concentration-response curves.

2. Cell-Based Anti-inflammatory Assay

- Purpose: To measure the inhibition of cytokine release in stimulated cells.

- Cell Models: Human Peripheral Blood Mononuclear Cells (PBMCs) or human bronchial epithelial cells (e.g., BEAS-2B) [2].

- Procedure:

- Cell Preparation & Plating: Isolate PBMCs from blood via density gradient centrifugation. Plate cells in 96-well plates.

- Pre-treatment: Incubate cells with the test compound or vehicle for 1 hour.

- Stimulation: Add a stimulant such as Lipopolysaccharides (LPS at 10 ng/mL) for PBMCs, or TNF-α/Cigarette Smoke Extract (CSE) for bronchial cells. Incubate for 18 hours.

- Cytokine Measurement: Collect cell-free supernatants. Quantify cytokine levels (e.g., TNF-α, IL-8) using a validated immunoassay (e.g., MSD electrochemiluminescence platform).

3. In Vivo Model of Lung Inflammation

- Purpose: To evaluate the efficacy of an inhaled p38 inhibitor in reducing lung inflammation.

- Model: LPS-induced neutrophil influx in rat lungs [2].

- Procedure:

- Animal Subjects: Adult male Wistar rats.

- Drug Administration: Administer the compound (e.g., via nose-only inhalation of a dry powder formulation or intratracheal instillation) prior to or after challenge.

- Inflammation Induction: Challenge the animals with intra-tracheal or intra-nasal instillation of LPS (e.g., from E. coli 0111:B4) or recombinant IL-1β.

- Sample Collection & Analysis: After sacrifice, perform Bronchoalveolar Lavage (BAL). Collect BAL Fluid (BALF) and analyze for:

- Cellular Influx: Count neutrophils as a primary measure of inflammation.

- Cytokine Levels: Measure pro-inflammatory cytokines like IL-6.

Conclusion and Research Perspectives

This compound exemplifies both the potential and challenges of targeting the p38 MAPK pathway. While it demonstrates potent on-target activity by inhibiting p38α/β and modulating biomarkers like pHSP27, its clinical efficacy in chronic complex diseases like COPD has been limited [4] [5]. However, research continues to explore its utility in other indications such as Facioscapulohumeral Muscular Dystrophy (FSHD), where it showed promise in functional outcomes despite not meeting its primary biomarker endpoint [6].

Future research may focus on:

- Patient Stratification: Identifying patient subpopulations with high pathway activity who are more likely to respond.

- Novel Formulations: The development of inhaled p38 inhibitors (like CHF6297) [2] aims to maximize lung exposure while minimizing systemic side effects.

- Atypical Pathway Inhibition: Investigating selective inhibitors of the TAB1-p38α atypical pathway [3] could unlock more targeted therapies with better safety profiles.

References

- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics ... [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CHF6297: a novel potent and selective p MAPK 38 ... inhibitor [frontiersin.org]

- 3. Atypical p38 Signaling, Activation, and Implications for Disease [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of the p38 MAPK inhibitor this compound ... [sciencedirect.com]

- 5. A randomised double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and efficacy of this compound in facioscapulohumeral muscular... [pubmed.ncbi.nlm.nih.gov]

Losmapimod preclinical studies myocardial ischemia reperfusion injury

Losmapimod's Proposed Mechanism of Action in MIRI

This compound is an oral, selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms [1]. The rationale for its investigation in cardiac ischemia stems from the central role of p38 MAPK in the cellular response to stress and inflammation.

The following diagram illustrates the key signaling pathways involved in MIRI and the proposed point of inhibition by this compound:

Proposed cardioprotective mechanism of this compound via p38 MAPK pathway inhibition.

This mechanism is supported by preclinical models of cardiovascular disease. A study in a hypertensive rat model prone to stroke showed that this compound improved survival and endothelial function, while reducing cardiac remodeling and interleukin-1 production [1]. Furthermore, another p38 MAPK inhibitor was shown to limit infarct size in a model of acute coronary artery ligation by attenuating reperfusion injury [1].

Key Preclinical and Clinical Trial Rationale

The transition from preclinical understanding to clinical investigation is summarized in the table below, which outlines the core evidence base for this compound's application in MIRI:

| Aspect | Description & Findings | Source Context |

|---|---|---|

| Proposed Mechanism | Inhibition of p38 MAPK α/β isoforms; reduces transcription of inflammatory mediators (TNF-α, IL-1, IL-6, IL-8); attenuates oxidative stress and endothelial dysfunction. | [1] |

| Supporting Preclinical Evidence | Hypertensive Rat Model: this compound improved survival, endothelial function, and reduced cardiac remodeling. Coronary Ligation Model: A similar p38 MAPK inhibitor compound limited infarct size by attenuating reperfusion injury. | [1] | | Clinical Trial Rationale (SOLSTICE) | Trial Design: Phase 2, randomized, double-blind, placebo-controlled in NSTEMI patients. Primary Objective: Assess safety and effect on biomarkers of inflammation (hsCRP) and myocardial injury (troponin). Hypothesis: Inhibiting p38 MAPK limits damage by improving vascular function and stabilizing vulnerable plaques. | [2] |

Research Implications and Future Directions

The available information, while not from a direct this compound-MIRI preclinical study, provides a strong scientific foundation:

- Pathogenic Alignment: The drug's mechanism directly targets key pathological processes in MIRI, including the inflammatory response, cardiomyocyte death, and microvascular dysfunction [3] [1].

- Evidence-Based Translation: The design of the SOLSTICE trial was built upon this mechanistic rationale, aiming to translate the observed preclinical benefits into a clinical setting for acute coronary syndrome patients [2].

References

Losmapimod historical development GSK clinical trials

Pharmacological Profile

Losmapimod is a small molecule that acts as a selective inhibitor of the p38α and p38β mitogen-activated protein kinases (MAPKs) [1] [2]. These enzymes play a central role in cellular responses to stress and inflammation signals.

- Molecular Formula: C₂₂H₂₆FN₃O₂ [1] [3]

- Molar Mass: 383.467 g·mol⁻¹ [1]

- Primary Target: Mitogen-activated protein kinase 14 (MAPK14, also known as p38α) [3]

The following diagram illustrates the core mechanism of action of this compound in inhibiting the p38 MAPK pathway:

Historical Clinical Development & Outcomes

This compound has been investigated for a wide range of medical conditions. The following table provides a comparative overview of its key clinical trial journeys and outcomes:

| Indication | Highest Phase | Key Outcome / Reason for Termination |

|---|---|---|

| Acute Coronary Syndrome (ACS) | Phase III [1] | Phase III (LATITUDE-TIMI 60) failed to show significantly improved clinical outcomes (Cardiovascular death, MI, urgent revascularization) [1] [4]. |

| Chronic Obstructive Pulmonary Disease (COPD) | Phase II [1] [5] | Multiple Phase II trials failed to improve exercise tolerance, lung function, arterial inflammation, or rate of exacerbations [1] [5]. Development terminated in 2016 [5]. |

| Major Depressive Disorder (MDD) | Phase II [1] | Phase II trials failed to show a significant improvement in depression symptoms and biomarkers [1]. |

| Facioscapulohumeral Muscular Dystrophy (FSHD) | Phase III [2] | Phase III (REACH) trial failed to meet its primary endpoint (change in Reachable Workspace) and secondary endpoints in 2024. Development suspended [2]. |

| COVID-19 | Phase III (Terminated) [3] | Listed as a terminated Phase III trial [3]. |

| Non-Small Cell Lung Cancer (NSCLC) | Preclinical Research [6] | Shown in a 2018 study to overcome gefitinib-resistance by preventing tetraploidization in mouse models [6]. |

Detailed Look: Key Trial Designs and Protocols

For researchers, understanding the design of pivotal trials is crucial. Here are the methodologies for two major late-stage studies:

1. Phase III REACH Trial in FSHD (NCT05397470) [2]

- Objective: Evaluate the efficacy and safety of this compound for the treatment of FSHD.

- Design: Multi-center, randomized, double-blind, placebo-controlled trial.

- Participants: 260 patients with FSHD.

- Intervention: Participants were randomized 1:1 to receive either This compound (15 mg) or a matching placebo, administered orally twice a day.

- Treatment Period: 48 weeks.

- Primary Endpoint: Absolute change from baseline in Reachable Workspace (RWS), measured as relative surface area (RSA).

- Secondary Endpoints:

- Muscle Fat Infiltration (MFI) assessed by whole-body MRI.

- Shoulder abductor strength measured by hand-held dynamometry.

- Patient-Reported Outcomes (PROs): Patient Global Impression of Change (PGIC) and Neuro-QoL Upper Extremity.

- Outcome: The trial did not achieve its primary or secondary endpoints [2].

2. Phase III LATITUDE-TIMI 60 in ACS (NCT02145468) [1] [4]

- Objective: Determine if this compound could reduce the risk of subsequent cardiac events after an Acute Coronary Syndrome.

- Design: Randomized, double-blind, placebo-controlled, multi-centre study.

- Participants: Planned enrollment of 25,500 patients across 39 countries.

- Intervention: Eligible patients were randomized to receive This compound (7.5 mg) or placebo twice daily.

- Treatment Period: 3 months.

- Primary Efficacy Endpoint: Time to first occurrence of a composite of Major Adverse Cardiovascular Events (MACE): cardiovascular death, myocardial infarction, or severe recurrent ischemia requiring urgent coronary artery revascularization.

- Outcome: The trial failed to show a significant benefit for this compound over placebo [1].

Experimental Insights from Preclinical Research

Beyond clinical trials, this compound has been a tool in mechanistic studies. A notable 2018 publication in EBioMedicine explored its potential to overcome drug resistance in non-small cell lung cancer (NSCLC) [6].

- Background: The study investigated gefitinib resistance, linked to genomic instability and tetraploid cell formation [6].

- Finding: Research showed gefitinib activated the YAP-MKK3/6-p38 MAPK-STAT3 pathway, leading to tetraploidization and resistance [6].

- Experimental Intervention: Treatment with this compound suppressed this gefitinib-induced tetraploidization [6].

- Validation: Knockdown of p38 MAPK using shRNA also prevented tetraploidization and inhibited cancer cell growth [6].

- In Vivo Model: An in-house generated gefitinib-resistant Patient-Derived Xenograft (PDX) mouse model showed this compound effectively reduced tumor volume and weight [6].

The diagram below summarizes this specific signaling pathway investigated in the preclinical cancer research:

Conclusion and Data Availability

Despite a promising mechanism of action and a favorable safety profile demonstrated in over 3,500 subjects, this compound consistently failed to prove efficacy in large, well-controlled Phase III trials across several inflammatory and non-inflammatory conditions [1] [2].

- Future of FSHD Data: In a significant contribution to the research community, Fulcrum Therapeutics is transferring all data and biospecimens from its this compound clinical trials in FSHD to the FSHD Society [7]. This includes data from the Phase 2 and Phase 3 trials. Researchers will be able to access this rich dataset for further analysis, which may provide deeper insights into FSHD progression and inform future therapeutic development [7].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Fulcrum Therapeutics Announces Topline Results from Phase ... [ir.fulcrumtx.com]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. announces start of phase III cardiovascular outcomes... | GSK GSK [gsk.com]

- 5. Terminates GlaxoSmithKline of Development for COPD this compound [biospace.com]

- 6. A Novel Clinical Drug to Overcome Gefitinib-Resistance [pmc.ncbi.nlm.nih.gov]

- 7. The fate of the Fulcrum Phase 3 data [fshdsociety.org]

Losmapimod safety profile and tolerability in healthy subjects

Safety and Tolerability Profile of Losmapimod

The table below summarizes the key safety and tolerability findings from clinical trials of this compound:

| Trial Phase / Population | Dosing Regimen | Safety & Tolerability Findings | Reported Adverse Events (AEs) |

|---|---|---|---|

| Phase 1 (Healthy Volunteers & FSHD) [1] | Single oral dose: 7.5 mg or 15 mg | Well tolerated, no serious AEs (SAEs) [1]. | Mild and self-limited AEs [1]. |

| Phase 2b (ReDUX4, FSHD) [2] | 15 mg twice daily for 48 weeks | Well tolerated, no deaths or treatment discontinuations due to AEs [2]. | 29 treatment-emergent AEs (9 drug-related) vs. 23 (2 drug-related) for placebo. 2 SAEs in this compound group deemed unrelated to drug [2]. |

| Phase 2 Open-Label (FSHD) [3] [4] | 15 mg twice daily for 52 weeks | Favorable safety and tolerability profile [3]. | No deaths, serious treatment-emergent AEs, or discontinuations due to AEs [3]. |

| Phase 3 (REACH, FSHD) [5] [6] | 15 mg twice daily for 48 weeks | Consistent safety profile with prior studies [5]. | Rate of treatment-related AEs was similar to placebo. No treatment-related SAEs in this compound group [5]. |

Detailed Experimental Protocols

The following methodologies are compiled from the Phase 1 trial and other cited studies [1].

Study Design: The Phase 1 trial was a multi-part investigation.

- Part A: 10 healthy volunteers were randomized to receive either a single oral dose of this compound (7.5 mg, then 15 mg in a crossover manner; n=8) or placebo (n=2) in both periods.

- Part B: 15 FSHD subjects were randomized to placebo (n=3), this compound 7.5 mg (n=6), or 15 mg (n=6).

- Part C: FSHD subjects (n=5) received open-label this compound 15 mg twice daily for 14 days [1].

Safety Assessments: Primary safety endpoints across studies typically included [3] [4]:

- Incidence of Treatment-Emergent Adverse Events (TEAEs)

- Serious Adverse Events (SAEs)

- Discontinuations due to AEs

- Clinical laboratory tests, vital signs, and electrocardiograms (ECGs)

Pharmacokinetic (PK) & Target Engagement (TE) Analysis:

- PK Sampling: Blood samples were collected to determine plasma concentrations. Key parameters calculated were maximum concentration (Cmax) and area under the concentration-time curve (AUC0-12) [1].

- Muscle Biopsy: In FSHD subjects, muscle biopsies were performed at baseline and on Day 14. Biopsies were taken from MRI-normal appearing muscle (Part B) and from affected muscle identified by abnormal short-tau inversion recovery sequence (Part C) [1].

- TE Biomarker: Target engagement was assessed by measuring the ratio of phosphorylated HSP27 to total HSP27 (pHSP27:total HSP27) in both sorbitol-stimulated blood and muscle tissue samples [1].

Mechanism of Action and Experimental Workflow

The diagram below illustrates the proposed mechanism of this compound in FSHD and the workflow for assessing its target engagement.

Figure 1: Proposed this compound mechanism and assessment workflow. The diagram shows this compound inhibits p38α/β MAPK, which was hypothesized to reduce DUX4 expression in FSHD. Target engagement was confirmed by measuring pHSP27 reduction, though DUX4 suppression was not consistently shown in clinical trials [1] [2] [3].

Key Takeaways for Researchers

- Consistent Safety Profile: this compound demonstrated a favorable and consistent safety profile across all phases of clinical trials, from single doses in healthy volunteers to long-term treatment in FSHD patients. The most common adverse events were mild and self-limiting [1] [5] [2].

- Successful Target Engagement vs. Efficacy Outcome: While this compound successfully engaged its intended p38α/β target (as evidenced by reduced pHSP27 in blood and muscle), this did not translate to a consistent reduction in DUX4-driven gene expression in a larger Phase 2b trial [1] [2]. This disconnect between target engagement and the primary molecular endpoint is a critical point for future drug development.

- Clinical Development Halted: Despite the positive safety data, Fulcrum Therapeutics halted the development of this compound after its Phase 3 REACH trial failed to meet the primary efficacy endpoint. Both treatment and placebo groups showed similar improvements in reachable workspace, contradicting earlier findings and natural history data [5] [6].

The available data strongly supports the safety and tolerability of this compound for further investigation. However, its journey underscores the critical challenge in drug development: achieving definitive clinical efficacy, even with a well-tolerated drug and demonstrated target engagement.

References

- 1. Phase 1 clinical trial of this compound in ... [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and efficacy of this compound in facioscapulohumeral ... [pubmed.ncbi.nlm.nih.gov]

- 3. An open-label pilot study of this compound to evaluate the ... [sciencedirect.com]

- 4. An Open-Label Study of this compound to Evaluate the ... [mdaconference.org]

- 5. Fulcrum halts this compound development [fshdsociety.org]

- 6. No clear benefit to this compound for facioscapulohumeral ... [healio.com]

phosphorylated HSP27 as biomarker for losmapimod target engagement

Mechanism of Action and Biomarker Role

The diagram below illustrates how losmapimod interacts with the p38 MAPK pathway and impacts HSP27.

This compound inhibits p38 MAPK, reducing HSP27 phosphorylation and DUX4 expression.

This compound is a selective oral inhibitor of p38 α/β mitogen-activated protein kinase (MAPK) [1]. The p38 MAPK pathway, activated by cellular stress, phosphorylates downstream kinases like MAPKAPK2/3, which then phosphorylate HSP27 [2]. This phosphorylation triggers the dissociation of large HSP27 oligomers into smaller dimers and tetramers, changing its functional state [2]. In facioscapulohumeral dystrophy (FSHD), inhibiting this pathway with this compound also suppresses the aberrant expression of the DUX4 protein, which is toxic to muscle cells [3] [1]. Thus, a decrease in the pHSP27:HSP27 ratio provides direct evidence of this compound's activity at the molecular level [4].

Quantitative Data on Target Engagement

The following table summarizes the quantitative evidence for pHSP27 as a target engagement biomarker from key this compound clinical studies.

| Study Description | Participant Cohort | Target Engagement Measurement | Key Efficacy & Safety Findings |

|---|

| Phase 2 Open-Label (NCT04004000) [3] [1] 52-week treatment | 14 adults with FSHD1 | ~40-50% reduction in blood pHSP27:HSP27 ratio at weeks 4 & 52. 10.8% reduction in muscle pHSP27:HSP27 ratio at week 4. | Stability/improvement in upper limb function. Most common AE: mild, transient liver enzyme increase [3]. | | Phase 1 (FSHD & Healthy Volunteers) [4] Single & multiple doses | 15 FSHD subjects, 10 healthy volunteers | Dose-dependent this compound concentrations in muscle (42.1 ± 10.5 ng/g [7.5 mg] to 97.2 ± 22.4 ng/g [15 mg]). TE confirmed in blood and muscle. | Well-tolerated, no serious AEs. Most AEs were mild and self-limited [4]. | | Phase 3 REACH (NCT05397470) [3] | 260 adults with FSHD | Trial completed enrollment; top-line results expected to include biomarker data. | Awaited; will further evaluate efficacy and safety [3]. |

The data consistently shows that this compound engages its target and produces a measurable and sustained decrease in the pHSP27:HSP27 ratio. The effect was observed in both blood and muscle tissue, confirming the drug reaches its site of action [3] [4].

Experimental Protocols for Measuring Target Engagement

For researchers, here are detailed methodologies from the clinical studies for assessing this compound target engagement via pHSP27.

Blood-Based Biomarker Protocol

- Sample Type: Sorbitol-stimulated blood samples [4].

- Measurement Technique: Assess the ratio of phosphorylated HSP27 to total HSP27 (pHSP27:HSP27). A reduction in this ratio indicates successful inhibition of the p38 MAPK pathway by this compound [3] [4].

- Timing: Measurements were taken at baseline and post-treatment (e.g., week 4 and week 52) [3]. The studies showed a 40-50% reduction in this ratio in blood, confirming it as a robust and accessible biomarker for target engagement [3].

Muscle Biopsy Biomarker Protocol

- Sample Type: Percutaneous muscle biopsies [4].

- Tissue Selection: Biopsies were taken from both MRI-normal appearing muscle and muscle identified as affected (showing abnormal signal on STIR MRI sequences) [4].

- Measurement Technique: Same as for blood—measurement of the pHSP27:HSP27 ratio directly in the target tissue [4].

- Timing: Paired biopsies at baseline and after 14 days of treatment [4]. This direct tissue measurement confirmed a ~11% reduction in the pHSP27 ratio and provided evidence of dose-dependent drug concentrations in muscle [3] [4].

Key Takeaways for Researchers

- pHSP27:HSP27 Ratio is a Validated Biomarker: The reduction of this ratio in blood and muscle robustly confirms this compound's engagement with the p38 MAPK target [3] [4].

- Blood is a Practical Surrogate: The strong, consistent signal in blood suggests it can serve as a primary, non-invasive measure for monitoring target engagement in clinical trials [3].

- Link to Clinical Outcome: While target engagement is clear, the relationship to the reduction of toxic DUX4 expression in muscle showed variability, indicating the pathway between engagement and full clinical efficacy may be complex [3].

References

- 1. An open-label pilot study of this compound to evaluate the ... [sciencedirect.com]

- 2. Heat shock protein 27 ( HSP ): 27 of disease and therapeutic... biomarker [fibrogenesis.biomedcentral.com]

- 3. Study: Upper limb function in FSHD improved, stabilized with... [musculardystrophynews.com]

- 4. Phase 1 clinical trial of this compound in ... [pubmed.ncbi.nlm.nih.gov]

Clinical Trial Data Summary for Losmapimod (15 mg twice daily)

The table below summarizes the design and key outcomes from two clinical trials investigating losmapimod.

| Trial Identifier | Phase & Design | Population & Duration | Primary Endpoint(s) & Results | Key Efficacy Findings | Safety & Tolerability |

|---|---|---|---|---|---|

| ReDUX4 (NCT04003974) [1] | Phase 2b, Randomized, Double-blind, Placebo-controlled | 80 adults with FSHD1; 48 weeks [1] | Change in DUX4-driven gene expression: No significant difference vs. placebo (p=0.56) [1] | Potential improvements in muscle fat infiltration (MRI), functional outcomes (reachable workspace), and patient-reported impression of change [1] | Well tolerated. More TEAEs in this compound group (29 vs. 23); most were mild. No deaths or TEAE-related discontinuations [1] |

| NCT04004000 [2] | Phase 2, Open-label Pilot Study | 14 adults with FSHD1; 52 weeks (+ extension) [2] | Safety & Tolerability: No deaths, serious TEAEs, or discontinuations due to TEAEs [2] | Pharmacodynamics: Blood concentrations associated with target engagement and decreased DUX4 expression in vitro were achieved. Clinical outcomes showed a trend toward stabilization/improvement [2] | This compound was well tolerated, supporting further investigation in a larger phase 3 study [2] |

Detailed Experimental Protocols

1. Trial Design and Participant Selection

- Overall Design: The Phase 2b trial (ReDUX4) was a randomized, double-blind, placebo-controlled study conducted across 17 centers. Participants were allocated 1:1 to receive either 15 mg this compound or a matching placebo orally twice daily for 48 weeks [1]. The Phase 2 pilot study (NCT04004000) was a single-site, open-label trial where all participants received the same 15 mg twice-daily regimen for 52 weeks [2].

- Key Inclusion Criteria: Participants were adults (aged 18-65 years) with genetically confirmed FSHD1 (specifically, type 1 with loss of repression of DUX4 expression). The ReDUX4 trial required participants to have a Ricci clinical severity score between 2 and 4 and at least one skeletal muscle suitable for biopsy as determined by MRI [1].

2. Primary and Secondary Endpoint Assessments

- DUX4-Driven Gene Expression (ReDUX4 Primary Endpoint): Skeletal muscle biopsies were performed at baseline and again at either week 16 or 36. The expression of DUX4-regulated genes was quantified from these samples using reverse transcription quantitative polymerase chain reaction (RT-qPCR). The analysis was performed on a modified intention-to-treat population with available data [1].

- Safety and Tolerability: Assessed throughout the studies by monitoring the incidence, severity, and relationship to the study drug of all treatment-emergent adverse events (TEAEs). Standard safety assessments also included clinical laboratory tests, vital signs, and electrocardiograms [1] [2].

- Pharmacokinetics and Pharmacodynamics (Secondary Endpoints): Blood samples were collected to measure this compound concentrations for pharmacokinetic (PK) analysis. The relationship between drug exposure and target engagement (inhibition of p38α/β MAPK) was evaluated to confirm the biological activity of the regimen [2].

3. Exploratory Efficacy Assessments

- Muscle Structure (Fat Infiltration): Magnetic Resonance Imaging (MRI) was used to assess changes in muscle composition, specifically the degree of fat infiltration in skeletal muscles over time [1].

- Functional Capacity: The Reachable Workstation (RWS) assessment was used as a functional outcome measure. This instrument evaluates the three-dimensional volume of space that a participant can reach with their arms, providing a quantitative measure of shoulder girdle function, which is critically impaired in FSHD [1].

- Patient-Reported Outcomes: The Patient Global Impression of Change (PGIC) was used to capture participants' perception of their own change in health status throughout the trial [1].

Visualizing Mechanisms and Trial Workflows

The following diagrams, created using Graphviz DOT language, illustrate the proposed drug mechanism and a generalized trial workflow.

Proposed Mechanism of this compound in FSHD1

This diagram illustrates the hypothesized mechanism of action for this compound in FSHD1. Cellular stressors activate the p38 MAPK pathway, which regulates the aberrant expression of the DUX4 transcription factor. DUX4 expression drives muscle cell damage and death. This compound acts as an inhibitor of p38α/β MAPK, aiming to disrupt this pathogenic cascade. [1] [2]

Simplified Clinical Trial Workflow

This diagram outlines the high-level workflow for the Phase 2b ReDUX4 clinical trial. After screening and baseline assessments, eligible participants were randomized to receive either the investigational drug or a placebo for the 48-week treatment period, after which the study endpoints were assessed. [1]

Conclusion

The 15 mg twice-daily dosing regimen of this compound has demonstrated a consistent and acceptable safety and tolerability profile in clinical trials for FSHD1. While the primary biomarker endpoint of reducing DUX4-driven gene expression was not met in the Phase 2b study, consistent trends in structural and functional exploratory outcomes provided the rationale for further investigation. The ongoing Phase 3 study will provide more definitive evidence regarding the efficacy of this dosing regimen.

References

Comprehensive Application Notes and Protocols: Quantitative RT-PCR Measurement of DUX4-Driven Gene Expression in Muscle Biopsy for FSHD Therapeutic Development

Introduction to FSHD Pathogenesis and DUX4 Target Genes

Facioscapulohumeral muscular dystrophy (FSHD) is the third most common muscular dystrophy, affecting approximately 1 in 15,000 live births, and is characterized by progressive and often asymmetric muscle weakness that typically begins in the face, shoulders, and upper arms. [1] [2] The molecular pathogenesis of both major forms of FSHD (types 1 and 2) involves the aberrant expression of DUX4, a germline transcription factor that is normally epigenetically silenced in somatic tissues. [3] [2] [4] In FSHD, genetic and epigenetic alterations lead to chromatin de-repression of the D4Z4 macrosatellite repeat array on chromosome 4q35, resulting in the toxic expression of DUX4 in skeletal muscle. [1] [4] The DUX4 protein functions as a transcription factor that activates a cascade of downstream target genes, leading to muscle toxicity, impaired differentiation, and ultimately muscle degeneration. [1] [2]

The detection of DUX4 expression presents a significant technical challenge due to the low abundance and sporadic nature of its expression in muscle tissue. [5] For this reason, quantitative RT-PCR (qRT-PCR) measurement of DUX4 target genes has emerged as a reliable and sensitive method for monitoring DUX4 activity in both research and clinical settings. This approach provides researchers with a quantifiable readout of DUX4 pathway activation that correlates with disease activity and treatment response. [3] [6] The establishment of robust qRT-PCR protocols for DUX4-driven gene expression is particularly crucial for therapeutic development, as it enables researchers to assess target engagement and treatment efficacy in preclinical studies and clinical trials. [1] [5]

Key Biomarkers for Monitoring DUX4 Activity

Established DUX4 Target Genes and Their Functions

Table 1: Primary and Secondary Biomarkers for DUX4 Activity Monitoring

| Biomarker Category | Gene Symbol | Full Name | Function | Detection Frequency in FSHD |

|---|---|---|---|---|

| Primary Targets | TRIM43 | Tripartite Motif Containing 43 | Ubiquitin ligase activity; germline development | Detected in 48.7% of FSHD biopsies [5] |

| MBD3L2 | Methyl-CpG Binding Domain Protein 3 Like 2 | Transcriptional regulation; chromatin modification | Highly correlated with DUX4 expression [1] [6] | |

| ZSCAN4 | Zinc Finger and SCAN Domain Containing 4 | Stem cell pluripotency; telomere maintenance | Validated in multiple FSHD models [6] | |

| Secondary Targets | LEUTX | Leucine Twenty Homeobox | Homeobox transcription factor; embryonic development | Consistently upregulated by DUX4 [1] |

| TRIM48 | Tripartite Motif Containing 48 | Ubiquitin ligase activity; protein modification | Part of extended DUX4 signature [5] | |

| Reference Genes | GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolytic enzyme; housekeeping gene | Stable expression across muscle samples [6] |

| ACTB | Beta-Actin | Cytoskeletal structural protein; housekeeping gene | Normalization control for lentiviral experiments [6] |

The selection of appropriate biomarkers is critical for accurate assessment of DUX4 activity. Research has demonstrated that the cumulative expression of multiple DUX4 target genes provides a more reliable indicator of DUX4 pathway activation than individual genes alone. [5] In fact, studies analyzing FSHD muscle biopsies have shown that approximately 48.7% of biopsies show significantly elevated expression of DUX4 target genes (classified as DUX4-positive), while the remaining 51.3% show levels similar to controls (DUX4-negative), reflecting the sporadic nature of DUX4 expression in FSHD muscle. [5] This pattern underscores the importance of analyzing multiple biomarkers to capture the full spectrum of DUX4 activity.

Muscle Biopsy Collection and Processing Guidelines

MRI-Informed Biopsy Site Selection

The spatiotemporal heterogeneity of FSHD pathology necessitates strategic approaches to muscle biopsy collection to maximize the likelihood of capturing disease activity. [3] [5] Research has demonstrated that MRI-guided biopsy significantly enhances the detection of DUX4 target gene expression:

STIR/TIRM Hyperintensity Correlation: Muscles with elevated Short Tau Inversion Recovery (STIR) or Turbo Inversion Recovery Magnitude (TIRM) signals show substantially higher detection rates of DUX4 target genes. One comprehensive study found that 73% of STIR-positive muscles exhibited active myopathic changes, compared to only 10% of MRI-normal muscles. [3]

Pathology Severity: STIR-positive muscles demonstrate moderate to severe pathologic changes (mean score of 5.9, range 1-10), while MRI-normal muscles show only mild changes (mean score of 3.5, range 0-7). [3]

Fat Fraction Considerations: Muscles with fat fraction >15% (FatPOS) are more likely to show advanced pathology, though DUX4 target gene expression may be more variable in these samples due to extensive replacement of muscle tissue with fat and connective tissue. [5]

Biopsy Processing and RNA Stabilization

Table 2: Muscle Biopsy Processing Protocol

| Processing Step | Equipment/Materials | Conditions | Time Frame | Quality Assessment |

|---|---|---|---|---|

| Biopsy Collection | MRI guidance for site selection | N/A | N/A | Target STIR+/TIRM+ regions [3] [5] |

| Immediate Stabilization | RNAlater or similar RNA stabilization solution | 4°C for 4-24 hours | Within 30 seconds of collection | Ensure complete immersion of tissue |

| Long-term Storage | Cryovials, liquid nitrogen or -80°C freezer | -80°C | After stabilization period | Stable for years at -80°C |

| RNA Extraction | Mechanical homogenizer, TRIzol reagent, or commercial RNA kit | On ice during processing | Begin with partially thawed tissue | RNA Integrity Number (RIN) >8.0 |

| RNA Quantification | Spectrophotometer (NanoDrop) or fluorometer (Qubit) | N/A | After extraction | A260/A280 ratio of 1.8-2.0 |

Proper handling of muscle biopsies is essential for obtaining high-quality RNA for qRT-PCR analysis. Immediate stabilization of tissue in RNAlater or flash-freezing in liquid nitrogen is critical to prevent RNA degradation. [6] For RNA extraction, mechanical homogenization is required to effectively disrupt muscle fibers, and subsequent DNase treatment is recommended to eliminate genomic DNA contamination. The quality of extracted RNA should be verified using an automated electrophoresis system to ensure an RNA Integrity Number (RIN) greater than 8.0, as degraded RNA can lead to unreliable qRT-PCR results, particularly for the typically low-abundance DUX4 transcript itself.

RNA Extraction and cDNA Synthesis Protocol

RNA Extraction from Muscle Tissue

The following protocol is adapted from established methods for RNA extraction from skeletal muscle biopsies [6]:

Homogenization: Transfer approximately 20-30 mg of muscle tissue to a pre-chilled homogenization tube containing 1 mL of TRIzol reagent. Homogenize using a mechanical homogenizer at maximum speed for 30-60 seconds until no visible tissue fragments remain.

Phase Separation: Incubate the homogenized samples at room temperature for 5 minutes to permit complete dissociation of nucleoprotein complexes. Add 0.2 mL of chloroform per 1 mL of TRIzol used, shake tubes vigorously by hand for 15 seconds, and incubate at room temperature for 2-3 minutes.

RNA Precipitation: Centrifuge the samples at 12,000 × g for 15 minutes at 4°C. Transfer the colorless upper aqueous phase to a new tube and add 0.5 mL of isopropyl alcohol per 1 mL of TRIzol used. Mix samples and incubate at room temperature for 10 minutes.

RNA Wash: Centrifuge at 12,000 × g for 10 minutes at 4°C to pellet the RNA. Remove the supernatant and wash the pellet with 1 mL of 75% ethanol by vortexing and subsequent centrifugation at 7,500 × g for 5 minutes at 4°C.

RNA Resuspension: Air-dry the RNA pellet for 5-10 minutes (do not let it dry completely) and dissolve in 20-50 μL of RNase-free water. Incubate for 10 minutes at 55-60°C to dissolve the RNA completely.

cDNA Synthesis for DUX4 and Target Gene Analysis

A critical consideration in FSHD research is the choice of priming method for cDNA synthesis, as this significantly impacts the detection of different DUX4 transcript types:

Oligo(dT) Priming: Use for detecting polyadenylated full-length DUX4 (DUX4-fl) transcripts. This method selectively reverse transcribes only properly polyadenylated mRNAs, making it specific for the pathogenic DUX4-fl isoforms that utilize the polyadenylation signal in exon 3. [6]

Random Hexamer Priming: Use for detecting DUX4 target genes (e.g., TRIM43, MBD3L2, ZSCAN4) and general D4Z4 transcription. This method provides more comprehensive reverse transcription of all RNA species, enabling robust detection of both polyadenylated and non-polyadenylated transcripts. [6]

The cDNA synthesis reaction should be performed according to the reverse transcriptase manufacturer's instructions, typically including 500 ng-1 μg of total RNA, primer(s) according to the chosen method, dNTPs, reverse transcriptase, and reaction buffer. The resulting cDNA should be diluted 1:5-1:10 in nuclease-free water before use in qRT-PCR reactions.

qRT-PCR Reaction Setup and Cycling Conditions

Primer Design and Validation

Table 3: qRT-PCR Primer Sequences for DUX4 and Target Genes

| Target | Primer Name | Sequence (5' to 3') | Amplicon Size | Application |

|---|---|---|---|---|

| DUX4-fl | DUX4-cDNA-F10 | Not fully specified in sources | ~100-200 bp | Detects spliced, polyadenylated DUX4 [6] |

| DUX4-cDNA-R4 | Not fully specified in sources | ~100-200 bp | Paired with F10 for DUX4-fl [6] | |

| TRIM43 | TRIM43-Fwd | Not fully specified in sources | ~100-200 bp | DUX4 target gene [6] |

| TRIM43-Rev | Not fully specified in sources | ~100-200 bp | Paired with TRIM43-Fwd [6] | |

| MBD3L2 | MBD3L2-Fwd | Not fully specified in sources | ~100-200 bp | DUX4 target gene [6] |

| MBD3L2-Rev | Not fully specified in sources | ~100-200 bp | Paired with MBD3L2-Fwd [6] | |

| ZSCAN4 | ZSCAN4-F1 | Not fully specified in sources | ~100-200 bp | DUX4 target gene [6] |

| ZSCAN4-R1 | Not fully specified in sources | ~100-200 bp | Paired with ZSCAN4-F1 [6] | |

| GAPDH | GAPDH-q-Fwd | Not fully specified in sources | ~100-200 bp | Reference gene [6] |

| GAPDH-q-Rev | Not fully specified in sources | ~100-200 bp | Paired with GAPDH-q-Fwd [6] | |

| ACTB | ACTB-q-Fwd | Not fully specified in sources | ~100-200 bp | Reference gene for lentiviral experiments [6] |

| ACTB-q-Rev | Not fully specified in sources | ~100-200 bp | Paired with ACTB-q-Fwd [6] |

While the exact primer sequences are not fully detailed in the available sources, the references indicate that previously published and validated primers should be used for these analyses. [6] All primers should be validated for efficiency (90-110%) and specificity (single peak in melt curve analysis) before use in experimental samples.

qRT-PCR Reaction Components and Cycling

The following protocol uses SYBR Green-based detection, which is commonly employed for DUX4 target gene analysis [6]:

Reaction Setup (20 μL total volume):

- 10 μL of 2× SYBR Green Master Mix

- 0.8 μL of Forward Primer (10 μM)

- 0.8 μL of Reverse Primer (10 μM)

- 2 μL of cDNA template (diluted 1:5-1:10 from stock)

- 6.4 μL of Nuclease-free Water

Cycling Conditions:

- Initial denaturation: 95°C for 10 minutes

- 40 cycles of:

- Denaturation: 95°C for 15 seconds

- Annealing/Extension: 60°C for 1 minute

- Melt curve analysis: 65°C to 95°C, increment 0.5°C, 5 seconds per step

All reactions should be performed in technical triplicates to ensure reproducibility, and include appropriate controls (no-template controls, reverse transcription negative controls). The use of a 96-well or 384-well plate format enables high-throughput analysis of multiple samples and targets simultaneously.

Data Analysis and Interpretation Guidelines

Calculation Methods and Normalization

The ΔΔCt method is recommended for calculating relative expression levels of DUX4 target genes [6]. This approach involves:

Normalization to Reference Genes: Calculate ΔCt values for each target gene by subtracting the Ct value of the reference gene (GAPDH or ACTB) from the Ct value of the target gene.

Comparison to Control: Calculate ΔΔCt values by subtracting the ΔCt of the control sample (e.g., healthy muscle or untreated FSHD baseline) from the ΔCt of the experimental sample.

Relative Quantification: Calculate the relative expression using the formula 2^(-ΔΔCt).

For studies involving DUX4-targeting therapeutics, the percentage knockdown can be calculated as (1 - 2^(-ΔΔCt)) × 100%. For example, in recent preclinical studies of DCA-conjugated DUX4 siRNA (DCA-siRNADUX4), treatment resulted in greater than 50% knockdown of DUX4 target genes in FSHD patient muscle xenografts. [1]

Interpretation and Quality Control

When interpreting qRT-PCR data for DUX4 target genes, several factors should be considered:

Sporadic Expression Pattern: DUX4 target gene expression is inherently sporadic in FSHD muscle biopsies, with only approximately 48.7% of biopsies showing significantly elevated expression (DUX4POS). [5] This biological reality should be considered when interpreting negative results.

Correlation with MRI Findings: DUX4 target gene expression strongly correlates with STIR/TIRM hyperintensity on MRI. [3] [5] Biopsies from STIR-positive regions are more likely to show elevated DUX4 target gene expression.

Threshold Determination: Establish clear thresholds for significant DUX4 pathway activation based on control samples. One study defined DUX4-positive samples as those with cumulative normalized read counts >20 for a panel of DUX4 target genes. [5]

Multi-gene Signature: Relying on a panel of DUX4 target genes (rather than a single gene) provides more robust assessment of DUX4 pathway activation. [1] [5]

Application to Therapeutic Development Studies

Protocol for Treatment Efficacy Assessment

The qRT-PCR analysis of DUX4 target genes has become an essential tool for evaluating the efficacy of DUX4-targeting therapeutics in FSHD. The following protocol outlines its application in therapeutic development:

Baseline Assessment: Collect pre-treatment muscle biopsies from FSHD models (patient-derived myotubes, xenografts, or animal models) and establish baseline DUX4 target gene expression levels.

Treatment Administration: Apply therapeutic candidates (e.g., siRNA, antisense oligonucleotides, small molecules) using appropriate delivery methods. For example, in recent studies, DCA-conjugated DUX4 siRNA (DCA-siRNADUX4) was administered via subcutaneous injection to achieve systemic delivery to muscle tissue. [1]

Post-treatment Sampling: Collect muscle samples at predetermined time points after treatment. For siRNA-based approaches, time points may range from 4 days for in vitro studies to several weeks for in vivo studies. [1]

qRT-PCR Analysis: Process samples according to the protocols outlined in previous sections and quantify expression of DUX4 target genes.

Efficacy Determination: Calculate percentage knockdown of DUX4 target genes relative to baseline and non-targeting controls. Effective therapeutics should demonstrate significant (≥50%) reduction in DUX4 target gene expression. [1]

This approach has been successfully used to validate various DUX4-targeting strategies, including siRNA therapeutics [1] and CRISPR/Cas9-mediated approaches targeting the DUX4 polyadenylation signal. [4]

Experimental Workflow and Biological Context Visualization

DUX4 Analysis Workflow Diagram

Figure 1: Experimental Workflow for DUX4 Target Gene Analysis in FSHD Muscle Biopsies. This diagram outlines the key steps from MRI-guided biopsy selection through data analysis, highlighting critical decision points at each stage.

DUX4 Pathogenesis and Therapeutic Targeting Diagram

Figure 2: DUX4 Pathogenesis and Therapeutic Monitoring Strategy. This diagram illustrates the pathological cascade from genetic predisposition to muscle pathology, highlighting points for therapeutic intervention and the role of qRT-PCR biomarkers in monitoring treatment response.

Conclusion

The qRT-PCR analysis of DUX4-driven gene expression in muscle biopsies provides a robust, quantifiable method for assessing DUX4 pathway activation in FSHD research and therapeutic development. Through optimized protocols for sample processing, RNA extraction, cDNA synthesis, and qRT-PCR analysis, researchers can reliably detect and quantify DUX4 activity even given the challenges of sporadic expression and low transcript abundance. The integration of MRI-guided biopsy selection with multi-gene signature analysis significantly enhances detection sensitivity, making this approach particularly valuable for preclinical studies and clinical trials of DUX4-targeting therapeutics. As FSHD research continues to advance toward effective treatments, these standardized protocols will play an increasingly important role in evaluating therapeutic efficacy and accelerating drug development.

References

- 1. A systemically deliverable lipid-conjugated siRNA targeting DUX as an... 4 [pmc.ncbi.nlm.nih.gov]

- 2. patterns of FSHD-causing Expression and myogenic... DUX 4 [skeletalmusclejournal.biomedcentral.com]

- 3. MRI-informed muscle biopsies correlate MRI with pathology ... [pmc.ncbi.nlm.nih.gov]

- 4. CRISPR mediated targeting of DUX4 distal regulatory element ... [pmc.ncbi.nlm.nih.gov]

- 5. Facioscapulohumeral dystrophy transcriptome signatures ... [nature.com]

- 6. qRT-PCR for DUX4 and its target genes [bio-protocol.org]

reachable workspace RSA test protocol FSHD clinical trials

Reachable Workspace (RWS) Assessment Protocol for FSHD

The RWS system is a markerless, 3D motion analysis tool designed to quantify upper extremity (UE) function by measuring the relative surface area (RSA) a person can reach. Its objective and comprehensive nature make it a valuable outcome measure for FSHD clinical trials, where UE impairment is a primary concern [1] [2].

1. Primary Objective: To quantitatively evaluate the decline in UE reaching capacity in FSHD patients by measuring the total and quadrant Reachable Workspace Relative Surface Areas (RSAs) [2]. 2. Primary Endpoint: Change from baseline in total RSA [1]. 3. Secondary & Exploratory Endpoints: Changes in quadrant RSAs, correlation with patient-reported outcome measures (e.g., UEFI, PROMIS-57), and correlation with quantitative muscle strength (QMT) [1].

Participant Preparation and Equipment

- Equipment: A single depth-ranging sensor (e.g., Microsoft Kinect) and a stable chair without armrests.

- Positioning: The participant is seated facing the sensor, with their torso about 1.5 to 2 meters away. The sensor height should be adjusted to the level of the participant's shoulder.

- Instruction: Participants are instructed to follow a pre-recorded video or live demonstrator to perform a series of arm movements, keeping the elbow extended and minimizing trunk movement [2].

Step-by-Step Testing Procedure

The following workflow outlines the standardized testing procedure for acquiring reachable workspace data:

Key Procedural Notes:

- Arm Testing: The protocol is performed for one arm at a time.

- Movement Speed: Participants should follow a consistent, controlled pace.

- Compensation: The clinical evaluator must monitor and correct for excessive trunk leaning or rotation [2].

- Protocol Selection: Earlier studies used "high" or "low" protocols based on a participant's initial ability, but this has been refined in newer systems to avoid underestimation [1].

Data Analysis and RSA Calculation

Coordinate Transformation: The 3D hand trajectory data is transformed into a body-centric coordinate system with the shoulder joint as the origin [2].

Workspace Quadrants: The reachable workspace is divided into four quadrants relative to the shoulder: upper-ipsilateral, upper-contralateral, lower-ipsilateral, and lower-contralateral [2].

RSA Calculation: The absolute surface area (m²) of the total workspace and each quadrant is calculated and normalized by the square of the individual's arm length to generate the unitless RSA [2]. The formula is:

RSA = (Reachable Workspace Surface Area) / (Arm Length)²

RWS Validation and Correlative Data in FSHD

The RWS measure has been robustly validated in multiple studies against key clinical metrics, demonstrating its relevance as a clinical trial endpoint.

Table 1: Correlation of RWS with Strength and Functional Measures

| Correlated Measure | Study Cohort | Correlation Coefficient (r) | P-value | Clinical Interpretation |

|---|---|---|---|---|

| Quantitative Muscle Strength (QMT) [1] | FSHD (n=175) | 0.70 - 0.72 | < 0.0001 | Strong linear relationship; every 0.25 decrease in RSA corresponded to an 18-20% drop in median % predicted QMT strength. |

| Upper Limb Strength (MVIC) [3] | FSHD (n=26) | 0.48 | 0.0003 | Moderate correlation with combined elbow flexion and shoulder abduction strength. |

| Patient-Reported Function (UEFI) [1] | FSHD (n=175) | 0.44 - 0.47 | < 0.0001 | Moderate linear relationship with self-reported upper extremity function. |

| FSHD Evaluation Scale (II+III) [2] | FSHD (n=22) | N/A | < 0.0001 | RWS RSA decreased progressively with worsening clinical scores (0.473 in FSHD vs. 0.747 in controls). |

Table 2: Psychometric Properties of the RWS System

| Property | Result | Context |

|---|---|---|

| Test-Retest Reliability [3] | R = 0.952 (P < 0.0001) | High reliability in FSHD patients. |

| Discriminative Ability [2] | P < 0.0001 | Significantly different RSAs between FSHD and healthy controls. |

| Sensitivity to Loading [3] | Reduction in RSA | A 500-gram wrist weight caused a greater reduction in RSA in moderately weak FSHD patients, demonstrating sensitivity to detect change. |

Application in Clinical Trials & Key Considerations

The RWS is recognized as a primary or key secondary endpoint in several ongoing and recent FSHD clinical trials [1]. Understanding its context is critical for trial design.

- Trial Context: The RWS was used as a primary outcome in the losmapimod registration trial (which was ultimately not effective), and is currently featured in other FDA registration studies (e.g., NCT05397470, NCT05747924, NCT05548556) [1].

- Clinical Relevance: Loss of UE strength and function is the most frequently experienced and important symptom for FSHD patients, making RWS a highly patient-centric endpoint [1].

- Advantages for Trials: The assessment is quick (under one minute per arm), objective, and provides comprehensive data on UE mobility [1] [2].

Limitations and Refinements

While robust, the RWS protocol has some limitations to consider:

- Protocol Misapplication: Early versions allowed evaluators to choose between "high" and "low" protocols, which sometimes led to underestimation of ability. This has been resolved in the latest system version [1].

- Trunk Compensation: The test requires vigilance from the evaluator to prevent participants from using torso movement to compensate for shoulder weakness, which could inflate scores [2].

References

Application Note: MFI MRI Assessment in Losmapimod Clinical Trials for FSHD

1.0 Abstract This application note summarizes the methodology and results of Muscle Fat Infiltration (MFI) assessment via magnetic resonance imaging (MRI) in clinical trials of losmapimod for Facioscapulohumeral Muscular Dystrophy (FSHD). Although this compound, a selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor, demonstrated target engagement, its Phase 3 REACH trial did not meet its primary or secondary endpoints, including the MFI outcome [1]. The note details the experimental protocols and provides insights for future trial design in genetically defined rare diseases.

2.0 Introduction: Drug Mechanism & Trial Context Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic myopathy caused by the aberrant expression of the DUX4 transcription factor in skeletal muscle [2] [3]. This compound was investigated as a potential therapeutic agent based on its role as a selective inhibitor of p38α/β MAPK, which was identified as a key regulator of DUX4 expression [1] [3]. The goal of treatment was to inhibit p38 MAPK, thereby reducing DUX4 expression and potentially slowing the disease pathology, which is characterized by the replacement of muscle tissue with fat (MFI), leading to progressive weakness [4].

The drug's development program progressed from a Phase 2b trial (ReDUX4) to a Phase 3 trial (REACH). While the Phase 2b trial suggested potential benefits in structural and functional outcomes [2] [5], the subsequent Phase 3 trial failed to confirm these effects.

3.0 Quantitative Efficacy Outcomes The following tables summarize the key efficacy data for MFI and other related endpoints from the this compound clinical trials.

3.1 Phase 3 REACH Trial (48-Week Results) The Phase 3 REACH trial was a 48-week, multicenter, randomized, double-blind, placebo-controlled study involving 260 FSHD patients [1].

Table 1: Primary and Secondary Efficacy Endpoints from the Phase 3 REACH Trial [1]

| Endpoint | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | P-value |

|---|---|---|---|

| Primary: Reachable Workspace (RSA) | +0.013 (±0.007) | +0.010 (±0.007) | 0.75 |

| Secondary: Muscle Fat Infiltration (MFI) | +0.42% | +0.576% | 0.16 |

| Secondary: Shoulder Abductor Strength | +9.63% | +2.24% | 0.51 |

3.2 Phase 2b ReDUX4 Trial (48-Week Results) The Phase 2b trial (ReDUX4) was a 48-week, randomized, double-blind, placebo-controlled study involving 80 participants with FSHD type 1 [2] [3].

Table 2: Key Outcomes from the Phase 2b ReDUX4 Trial [2] [5]

| Endpoint | This compound Group | Placebo Group | Difference (95% CI) | P-value |

|---|---|---|---|---|

| Primary: DUX4-driven gene expression | 0.83 (SE 0.61) | 0.40 (SE 0.65) | 0.43 (SE 0.56; -1.04 to 1.89) | 0.56 |

| Secondary: Muscle Fat Infiltration (MFI) | 0.03% | 0.52% | -0.49% (-0.86 to -0.12) | 0.01 |

| Secondary: Patient Global Impression of Change (PGIC) | Data not fully specified | Data not fully specified | -0.58 (Likert scale) | 0.02 |

4.0 Detailed Experimental Protocols

4.1 MRI Acquisition and MFI Analysis Protocol The methodology for MFI assessment in the REACH trial was informed by the earlier Phase 2b study and utilized quantitative MRI techniques [2] [3].

- Trial Design: The Phase 3 REACH trial was a multi-center, randomized, double-blind, placebo-controlled study. A total of 260 participants aged 18-65 with genetically confirmed FSHD were randomized 1:1 to receive either oral this compound (15 mg twice daily) or a matching placebo for 48 weeks [1] [4].

- MRI Biomarker: Muscle Fat Infiltration (MFI) was a key secondary endpoint, measured as the fat fraction within viable muscle tissue (voxels with <50% fat) [6].

- Image Analysis Workflow:

- Acquisition: A standardized MRI imaging protocol was implemented across all trial sites. Staff were trained to ensure consistent image acquisition [6].

- Calibration: Automatic calibration using fat-referenced MRI was performed to convert images into quantitative fat concentration maps [6].

- Segmentation: Automatic segmentation of relevant muscle groups was conducted using a multi-atlas approach.

- Quality Control: Dual-operator manual quality control was performed on image quality and segmentations.

- Calculation: The system automatically calculated MFI and other parameters like Lean Muscle Volume (LMV) for the analyzed muscles [6].

4.2 Other Assessed Endpoints

- Reachable Workspace (RWS): The primary endpoint, RWS, is a functional measure of upper limb mobility that uses sensors to quantify the relative surface area (RSA) a person can reach with their arms [1] [4].

- Muscle Strength: Shoulder abductor strength was measured quantitatively using hand-held dynamometry [1].

- Patient-Reported Outcomes (PROs): These included the Patient Global Impression of Change (PGIC) and the Neuro-QoL Upper Extremity questionnaire to capture the patient's perspective on their condition [1].

Experimental Pathway and Workflow

The logical flow of the therapeutic hypothesis and the subsequent experimental assessment in the this compound trials is summarized in the following diagrams.

Diagram 1: Proposed Therapeutic Pathway of this compound in FSHD. This illustrates the hypothesized mechanism by which this compound was expected to reduce MFI and slow disease progression in FSHD patients.

Diagram 2: REACH Trial Design Workflow. This outlines the high-level structure of the Phase 3 clinical trial, from patient recruitment to final assessment.

5.0 Discussion & Conclusion The assessment of MFI via quantitative MRI served as a critical biomarker in the this compound clinical program. Despite a signal of potential efficacy in the Phase 2b trial, where this compound showed a statistically significant reduction in MFI progression compared to placebo [2] [5], this effect was not replicated in the larger Phase 3 REACH trial [1]. The overall trial failed to meet its endpoints, leading to the suspension of this compound's development for FSHD [1].

Key challenges and learnings from this program include:

- Placebo Group Stability: An unexpected finding in the Phase 3 trial was the lack of functional decline in the placebo group over 48 weeks, which contrasted with observations from the earlier Phase 2b study and other FSHD research [1] [4]. This stability made it difficult to demonstrate a treatment effect.

- Outcome Measure Sensitivity: The results highlight the challenge of selecting endpoints, like RWS and MFI, that are sensitive enough to detect treatment effects within a one-year trial in a slowly progressing and heterogeneous disease like FSHD [4].

- Data Legacy: The comprehensive dataset, including MRI and biospecimens, has been transferred to the FSHD Society to inform future research and therapeutic development [4].

References

- 1. Fulcrum Therapeutics Announces Topline Results from Phase ... [ir.fulcrumtx.com]

- 2. Safety and efficacy of this compound in facioscapulohumeral ... [pubmed.ncbi.nlm.nih.gov]

- 3. News Release Details - Investor Relations [ir.fulcrumtx.com]

- 4. How Fulcrum Therapeutics' Phase 3 REACH Clinical Trial ... [fshdsociety.org]

- 5. This compound Shows Significant Effect on ... [neurologylive.com]

- 6. Relationship Between Quantitative Magnetic Resonance ... [pmc.ncbi.nlm.nih.gov]

Application Note: Losmapimod PK/PD Modeling and Plasma Concentration-pHSP27 Relationship

Introduction to Losmapimod

This compound is an orally available, potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). It has been under development as an anti-inflammatory agent for various therapeutic areas, including rheumatoid arthritis (RA), chronic obstructive pulmonary disease (COPD), and acute coronary syndrome. Clinical studies have established that it is generally well-tolerated and safe in humans [1]. A key pharmacodynamic marker for its biological activity is the phosphorylation status of Heat Shock Protein 27 (HSP27). This application note details the methodologies for modeling its pharmacokinetics and the established relationship with pHSP27, providing a framework for research and development applications [2].

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the core quantitative data from clinical and preclinical studies on this compound, which form the basis for model development.

Table 1: Key Population Pharmacokinetic Parameters of this compound [1]

| Parameter | Population | Mean Estimate | 95% Confidence Interval | Comments |

|---|---|---|---|---|

| Apparent Oral Clearance (CL/F) | Males | 31.2 L/h | 27.7 - 35.2 L/h | Two-compartment model with first-order elimination |

| Apparent Oral Clearance (CL/F) | Females | 24.6 L/h | 22.1 - 27.3 L/h | Bodyweight, age, and sex were significant covariates |

| Absolute Oral Bioavailability | Healthy Volunteers | 0.62 (62%) | (90% CI 0.56, 0.68) | Determined from IV/PO cross-over study [2] |

Table 2: Pharmacodynamic Response and Exposure following Single Doses [2]

| Dose Route | Dose | C~max~ (μg/L) | AUC~0-∞~ (μg·h/L) | Maximal pHSP27 Reduction | Time of Maximal Effect |

|---|---|---|---|---|---|

| Intravenous (IV) | 3 mg | 59.4 | 171.1 | 44% (95% CI 38%, 50%) | 30 minutes |

| Oral (PO) | 15 mg | 45.9 | 528.0 | 55% (95% CI 50%, 59%) | 4 hours |

Experimental Protocols

Protocol for a Population Pharmacokinetic Study

This protocol outlines the method for developing a population PK model for this compound, based on the analysis that pooled data from healthy subjects, RA, and COPD patients [1].

- 1. Objective: To characterize the population pharmacokinetics of this compound and identify sources of inter-individual variability (e.g., sex, bodyweight, age).

- 2. Data Collection:

- Data Source: Pool plasma concentration-time data from multiple clinical studies. The cited analysis used data from four studies involving 30 healthy subjects, 23 RA patients, and 24 COPD patients [1].

- Covariates: Collect demographic data including sex, age, body weight, and disease state.

- Data Handling: Scrutinize data for accuracy. Handle concentrations below the assay's lower limit of quantification (LLOQ) using appropriate methods, as simple imputation (e.g., LLOQ/2) can introduce bias [3].

- 3. Software: Utilize non-linear mixed-effects modeling (NONMEM) software. Alternative software like R (with

nlme), Monolix, or Phoenix NLME are also applicable [1] [3]. - 4. Model Development:

- Structural Model: Develop a base model to describe the concentration-time profile. A two-compartment model with first-order elimination and a time-dependent first-order absorption process has been shown to best fit this compound data [1].

- Statistical Model: Quantify inter-individual variability (IIV) and residual unexplained variability.

- Covariate Model: Evaluate the influence of demographic covariates (sex, bodyweight, age) on PK parameters (e.g., CL/F, V/F, k~a~) using stepwise forward addition and backward elimination. The goal is to explain the IIV.

- 5. Model Evaluation: Validate the final model using diagnostic plots (e.g., observed vs. predicted concentrations) and, if possible, an external validation dataset [1].

Protocol for Establishing a PK/PD Relationship with pHSP27

This protocol is derived from a clinical study that assessed the relationship between this compound plasma concentration and the suppression of pHSP27 in healthy volunteers [2].

- 1. Objective: To model the relationship between this compound plasma concentrations and the inhibition of pHSP27.

- 2. Study Design:

- Subjects: Healthy volunteers.

- Dosing: Administer single intravenous (e.g., 3 mg over 15 min) and/or oral doses (e.g., 15 mg) in a cross-over design.

- Sampling: Collect serial blood samples for both PK (plasma this compound concentrations) and PD (measurement of pHSP27 levels) analysis at predetermined time points post-dose [2].

- 3. Bioanalysis:

- PK Assay: Quantify this compound concentrations in plasma using a validated bioanalytical method (e.g., LC-MS/MS).

- PD Assay: Quantify pHSP27 levels in blood samples using a specific assay, such as an ELISA.

- 4. PK/PD Modeling:

- Model Structure: A direct-link maximal inhibitory effect (E~max~) model has been successfully used to relate plasma this compound concentrations to pHSP27 concentrations [2].

- The model can be expressed as: ( E = E_0 - \frac{(E_{max} \times C)}{(EC_{50} + C)} ) where:

- ( E ) is the measured pHSP27 level at time t.

- ( E_0 ) is the baseline pHSP27 level.

- ( E_{max} ) is the maximum possible inhibition.

- ( C ) is the plasma this compound concentration at time t.

- ( EC_{50} ) is the concentration producing 50% of the maximal effect.

- Software: Implement the model using non-linear mixed-effects modeling software (e.g., NONMEM) [2].

Protocol for In Vitro Investigation of Gefitinib Resistance Overcoming

This protocol is based on a preclinical study investigating the use of this compound to overcome gefitinib resistance in non-small cell lung cancer (NSCLC) [4].

- 1. Objective: To assess the ability of this compound to overcome gefitinib resistance in NSCLC cell lines and a patient-derived xenograft (PDX) model.

- 2. In Vitro Cell Culture:

- Cell Lines: Use gefitinib-resistant NSCLC cell lines.

- Treatment: Treat cells with gefitinib alone, this compound alone, or a combination of both. Include a DMSO vehicle control.

- Key Assays:

- Western Blotting: Analyze the activation status of key signaling proteins in the proposed pathway (YAP, MKK3/6, p38 MAPK, STAT3) using phospho-specific antibodies [4].

- Flow Cytometry: Assess DNA content to quantify tetraploid cell formation induced by gefitinib and its suppression by this compound [4].

- Cell Viability Assays: (e.g., MTT) to determine the combined effect on cell growth inhibition.

- 3. In Vivo PDX Model:

- Animals: Establish a gefitinib-resistant NSCLC PDX model in immunocompromised mice.

- Dosing: Administer vehicle, gefitinib alone, this compound alone, and the combination orally for a defined study period.

- Endpoint: Monitor tumor volume regularly. At the end of the study, excise tumors for further analysis (e.g., Western blot, immunohistochemistry for Ki-67) [4].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz DOT language, illustrate the key signaling pathway involved in this compound's mechanism in NSCLC and the workflow for PK/PD model development.

Application in Non-Small Cell Lung Cancer (NSCLC)

A significant application of this compound beyond its original inflammatory indications is in overcoming acquired resistance to gefitinib in NSCLC. Research has shown that gefitinib resistance can be associated with the activation of a YAP-MKK3/6-p38 MAPK-STAT3 signaling pathway, leading to cancer cell tetraploidization [4]. Tetraploid cells contribute to tumor heterogeneity and multidrug resistance. In this context, this compound, by inhibiting p38 MAPK, ablates gefitinib-induced tetraploidization. This effect has been demonstrated both in vitro and in vivo using a patient-derived xenograft (PDX) model, suggesting this compound's potential as a combination therapy to overcome resistance in NSCLC [4].

Regulatory and Reporting Considerations

When submitting PBPK or other modeling reports to regulatory agencies, a structured format is recommended. Key elements include an Executive Summary, Introduction, Materials and Methods, Results, Discussion, and Appendices [5]. The European Medicines Agency (EMA) also provides specific guidelines on the expected content of PBPK modelling reports, which apply to both commercial and in-house platforms [6].

References

- 1. Population pharmacokinetics of this compound in healthy subjects and... [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, tolerability, pharmacokinetics and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Introduction to Pharmacokinetic Modeling Methods [pmc.ncbi.nlm.nih.gov]

- 4. This compound Overcomes Gefitinib Resistance in Non-small ... [pmc.ncbi.nlm.nih.gov]

- 5. Physiologically Based Pharmacokinetic Analyses [fda.gov]

- 6. Reporting of physiologically based pharmacokinetic (PBPK ... [ema.europa.eu]

Comprehensive Application Notes and Protocols: Hand-Held Dynamometry for Shoulder Abductor Strength Assessment in Facioscapulohumeral Muscular Dystrophy (FSHD)

Introduction to FSHD and the Role of Shoulder Abductor Assessment